molecular formula C14H16O3 B14223391 Butyl 3-(3-formylphenyl)prop-2-enoate CAS No. 826991-01-9

Butyl 3-(3-formylphenyl)prop-2-enoate

Cat. No.: B14223391
CAS No.: 826991-01-9
M. Wt: 232.27 g/mol
InChI Key: SFJPGMOGKIATEP-UHFFFAOYSA-N
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Description

Butyl 3-(3-formylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a butyl ester group and a 3-formylphenyl substituent attached to the prop-2-enoate backbone. The compound’s structure combines reactivity from the formyl group (–CHO) and the conjugated double bond of the acrylate moiety, making it a versatile intermediate in organic synthesis, particularly for crosslinking reactions or pharmaceutical precursors. Its unique functionality contrasts with simpler acrylates (e.g., butyl acrylate) and more complex fluorinated or amino-substituted analogs, as discussed below.

Properties

CAS No.

826991-01-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

butyl 3-(3-formylphenyl)prop-2-enoate

InChI

InChI=1S/C14H16O3/c1-2-3-9-17-14(16)8-7-12-5-4-6-13(10-12)11-15/h4-8,10-11H,2-3,9H2,1H3

InChI Key

SFJPGMOGKIATEP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=CC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(3-formylphenyl)prop-2-enoate typically involves the esterification of 3-(3-formylphenyl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(3-formylphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-(3-formylphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-(3-formylphenyl)prop-2-enoate involves its interaction with various molecular targets. For instance, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group accepts electrons from the reducing agent, resulting in the formation of a hydroxymethyl group. The phenyl ring can participate in electrophilic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below highlights key structural and functional differences between Butyl 3-(3-formylphenyl)prop-2-enoate and related compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference ID
This compound 3-formylphenyl, butyl ester High reactivity (aldehyde), crosslinking N/A
Butyl acrylate (butyl prop-2-enoate) Simple acrylate (no aryl substituents) Polymer production, coatings
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate Trifluoromethylphenyl, tert-butyl ester, amino group Enhanced lipophilicity, potential agrochemical use
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Arylamino, benzoylamino, methyl ester Hydrogen-bonding motifs, crystal engineering
Perfluorinated butyl prop-2-enoate analogs Perfluoroalkylsulfonyl groups High hydrophobicity, surfactants/coatings
Key Observations:
  • Reactivity : The formyl group in the target compound enables nucleophilic addition reactions, unlike simpler acrylates (e.g., butyl acrylate) or fluorinated analogs .
  • Hydrogen Bonding: Compounds with amino or benzoylamino groups (e.g., ) exhibit stronger hydrogen-bonding networks, influencing solubility and crystallinity .

Physical and Chemical Properties

Property This compound Butyl Acrylate tert-Butyl Analogs Perfluorinated Analogs
Molecular Weight Higher (due to aryl group) 128.17 g/mol ~400–450 g/mol >500 g/mol
Boiling Point Likely solid at RT 145–148°C Higher (tert-butyl) Extremely high (fluorinated)
Solubility Polar aprotic solvents Hydrophobic Moderate (CF3 group) Low (non-polar solvents)
Reactivity Aldehyde-driven Polymerizable Acid/base-sensitive Chemically inert

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